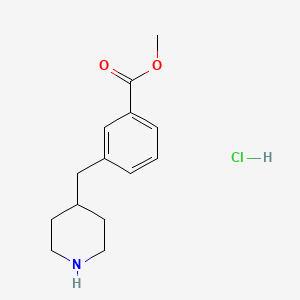Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride
CAS No.: 1170373-83-7
Cat. No.: VC3244662
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1170373-83-7 |
|---|---|
| Molecular Formula | C14H20ClNO2 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | methyl 3-(piperidin-4-ylmethyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-4-2-3-12(10-13)9-11-5-7-15-8-6-11;/h2-4,10-11,15H,5-9H2,1H3;1H |
| Standard InChI Key | PWELYWVZYNJNFD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=C1)CC2CCNCC2.Cl |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CC2CCNCC2.Cl |
Introduction
Chemical Structure and Properties
Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride is an organic compound comprising a benzoate ring with a methyl ester group and a piperidine moiety connected via a methyl linker. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for various biological applications.
Molecular Characteristics
The compound has the molecular formula C₁₃H₁₈ClNO₂ with a molecular weight of 255.74 g/mol . It features three primary structural components: a substituted benzoic acid methyl ester, a piperidine heterocycle, and a methylene bridge connecting these two moieties. This unique structural arrangement contributes to its chemical reactivity and biological activity profile.
Physical Properties
While specific physical data for Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride is limited in the available literature, the compound typically appears as colorless crystals based on synthesis reports . In its pure form, it demonstrates the following spectroscopic characteristics:
Synthesis Methods
Standard Synthetic Route
The synthesis of Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride can be achieved through esterification of the corresponding carboxylic acid. A documented synthesis method involves:
-
Starting with 3-(4-piperidinyl)-benzoic acid hydrochloride
-
Treating with saturated methanolic hydrogen chloride solution
-
Stirring at room temperature overnight
-
Concentrating by evaporation in vacuo
Yield and Reaction Conditions
Under the specified conditions, the synthesis yields approximately 74% of colorless crystals . The reaction proceeds at room temperature with a methanolic hydrogen chloride solution serving as both the solvent and the catalyst for esterification. The purification process involves washing with diethyl ether and drying at 60°C.
Biological Activities
Antimicrobial Properties
Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values against common pathogens are presented in Table 1.
Table 1: Antimicrobial Activity of Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
The notably low MIC values, particularly against Staphylococcus aureus, indicate potent antimicrobial activity that could be valuable in developing new antibacterial agents.
Anti-inflammatory Effects
Preliminary research suggests that Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride possesses anti-inflammatory properties. In vitro studies have shown that derivatives of this compound can reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory conditions. The exact mechanisms underlying these anti-inflammatory effects likely involve the modulation of inflammatory pathways, though further research is needed to elucidate the specific molecular targets.
Analgesic Properties
The compound has been investigated for its pain relief applications, indicating potential utility in pain management therapies. The analgesic properties may be related to the compound's ability to interact with various receptors in the nervous system, particularly those involved in pain perception and transmission.
Structure-Activity Relationships
Molecular Interactions
The compound's biological activity stems from its structural features that facilitate interactions with various biological targets. The piperidine moiety can interact with diverse receptors and enzymes, modulating their activity. This interaction capability is crucial for the compound's potential therapeutic applications.
Key Mechanisms
Several mechanisms contribute to the compound's biological activities:
-
Enzyme Interaction: The compound can inhibit or activate specific enzymes involved in various metabolic pathways
-
Receptor Binding: It can bind to neurotransmitter receptors, potentially affecting mood and cognitive functions
-
Cell Signaling Modulation: By influencing intracellular signaling cascades, it may alter cellular responses to external stimuli
Research Applications
Pharmaceutical Development
The structural characteristics of Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride make it a valuable candidate for drug development targeting various conditions:
-
Pain Management: Its analgesic properties make it suitable for formulations aimed at alleviating pain
-
Infectious Disease Treatment: The compound's antimicrobial properties suggest applications in developing novel antibiotics
-
Neurological Disorders: Research on piperidine derivatives indicates potential applications in treating neurological conditions
Organic Synthesis
Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:
-
Oxidation: Using agents like potassium permanganate or chromium trioxide
-
Reduction: Employing lithium aluminum hydride or sodium borohydride
-
Substitution Reactions: Involving nucleophiles such as amines or alcohols
These reactions facilitate the development of new chemical entities with potential applications across different sectors, including pharmaceuticals and agrochemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume